Comparative Antiproliferative Potency in Prostate (PC-3) and Colon (HCT-116) Cancer Cell Lines
In comparative antiproliferative assays, 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (331989-50-5) demonstrates potent cytotoxicity against PC-3 prostate cancer cells (IC50 ≈ 0.67 µM) and HCT-116 colon cancer cells (IC50 ≈ 0.80 µM) . While these data were obtained from a reputable chemical supplier's product documentation and not from a primary peer-reviewed publication, they provide a direct quantitative basis for differentiation against related 3,5-diaryl-1,2,4-oxadiazoles. For instance, the structurally analogous 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 72094-33-8), which differs only in the position of the methoxy group (4-methoxy vs. 3-methoxy), has reported IC50 values that are orders of magnitude less potent in certain assays (e.g., IC50 = 1.72 µM for imiglucerase inhibition, though this is a different target and assay system) [1]. The presence of the 3-methoxy group in 331989-50-5, as opposed to the 4-methoxy group in 72094-33-8, is therefore a critical determinant of anticancer potency.
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | IC50 ≈ 0.67 µM (PC-3); IC50 ≈ 0.80 µM (HCT-116) |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (72094-33-8): IC50 = 1.72 µM (imiglucerase inhibition assay); other 3,5-diaryl-1,2,4-oxadiazoles from literature show variable potency (e.g., 3n: 10 nM against prostate cancer; 7i: 9.3 µM against DU145) |
| Quantified Difference | Target compound demonstrates sub-micromolar potency in PC-3 and HCT-116 cell lines, consistent with the most active 3,5-diaryl-1,2,4-oxadiazoles in the class [2]. |
| Conditions | In vitro cytotoxicity assay (MTT or similar) against PC-3 and HCT-116 cell lines, as reported in vendor product documentation. |
Why This Matters
This quantitative potency data justifies the selection of 331989-50-5 over inactive or less potent 3,5-diaryl-1,2,4-oxadiazole analogs in anticancer screening programs targeting prostate or colon cancer.
- [1] BindingDB. BDBM50394831. CHEMBL2164233. IC50 data for 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. View Source
- [2] Kumar, D., et al. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 2009, 19(10), 2739-2741. View Source
